1,2,4,5-Tetrahydrotestolactone

Vue d'ensemble

Description

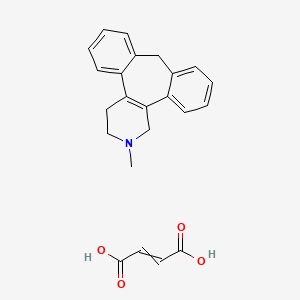

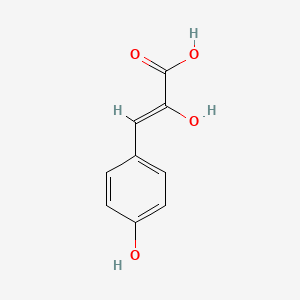

1,2,4,5-Tetrahydrotestolactone is a steroid with estrogenic properties . It is an organic heterotricyclic compound and an organooxygen compound . It is used as a certified reference material for highly accurate and reliable data analysis .

Synthesis Analysis

The synthesis of 1,2,4,5-Tetrahydrotestolactone involves complex biochemical processes. For example, filamentous fungus species can transform dehydroepiandrosterone (DHEA) into different derivatives by 1,2-dehydrogenation and hydroxylation at C-6 or by Baeyer-Villiger (BV) lactonization of the D-ring . Therefore, DHEA may undergo isomerization and oxidation to form androst-4-ene-3,17-dione (AD), which subsequently undergoes BV oxidation into testolactone .Molecular Structure Analysis

The molecular formula of 1,2,4,5-Tetrahydrotestolactone is C19H28O3 . Its average mass is 304.424 Da and its monoisotopic mass is 304.203857 Da .Chemical Reactions Analysis

The chemical reactions involving 1,2,4,5-Tetrahydrotestolactone are complex and involve multiple transformations . For instance, DHEA can undergo isomerization and oxidation to form AD, which subsequently undergoes BV oxidation into testolactone .Physical And Chemical Properties Analysis

1,2,4,5-Tetrahydrotestolactone is well absorbed from the gastrointestinal tract . It has a molecular weight of 304.422 and an accurate mass of 304.2038 .Applications De Recherche Scientifique

Metabolic Studies in Zebrafish Models

A study by Sardela et al. (2020) explored the use of 1,2,4,5-tetrahydrotestolactone in metabolic studies using a zebrafish water tank (ZWT) model. They focused on the biotransformation of testolactone, a potent steroid aromatase inhibitor, in zebrafish. Their findings suggest that this model can be effective for investigating the impact of steroids like testolactone on live organisms, as well as for broader research on steroid hormone elimination (Sardela et al., 2020).

Coordination Chemistry

Kaim (2002) explored the coordination chemistry of 1,2,4,5-tetrazines, which are related to 1,2,4,5-tetrahydrotestolactone. This research highlighted the unique electron and charge transfer phenomena of these compounds, which are crucial in the formation of coordination polymers and their applications in materials science (Kaim, 2002).

Bioorthogonal Chemistry

The work by Yang et al. (2012) in the field of bioorthogonal chemistry illustrates the significance of 1,2,4,5-tetrazines, which are closely related to 1,2,4,5-tetrahydrotestolactone. They developed a method for synthesizing tetrazines directly from aliphatic nitriles and hydrazine, indicating the potential of these compounds in bioorthogonal conjugations, crucial for medical diagnostics and material science applications (Yang et al., 2012).

Synthesis and Stability Studies

Karver et al. (2011) synthesized and evaluated a series of 1,2,4,5-tetrazines for their stability and reactivity in bioorthogonal conjugation, which is essential for biological and medical applications. This research contributes to the understanding of the synthesis and potential uses of compounds like 1,2,4,5-tetrahydrotestolactone (Karver et al., 2011).

Luminescence and Electrochemistry

Miomandre and Audebert (2020) reviewed the last 20 years of research on 1,2,4,5-Tetrazines, focusing on their fluorescence and optical properties. This work highlights the potential of these compounds in the fields of luminescence and electrochemistry, which are relevant to the applications of 1,2,4,5-tetrahydrotestolactone (Miomandre & Audebert, 2020).

Safety And Hazards

The safety data sheet for 1,2,4,5-Tetrahydrotestolactone indicates that it is harmful if swallowed . Laboratories should perform a confirmation procedure using an extraction method prior to the enzymatic hydrolysis to avoid inducing the in situ formation of testolactone by the enzymatic activity of microbes already present in the sample .

Orientations Futures

The future directions of research on 1,2,4,5-Tetrahydrotestolactone could involve further investigation of its biotransformation and the impact of steroids on live organisms . For instance, a study on zebrafish water tank experiments suggested that the model could be used to investigate the impact of steroids on live organisms .

Propriétés

IUPAC Name |

(4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12,14-16H,3-11H2,1-2H3/t12-,14+,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFWIKINSICEBC-ARKCUIHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228660 | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetrahydrotestolactone | |

CAS RN |

7801-32-3 | |

| Record name | (4aS,4bR,6aS,10aS,10bS,12aS)-Tetradecahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7801-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(9H-Fluorene-9-ylmethoxycarbonyl)hydrazinocarbonyl]-4-methoxyphenyl]-2-oxoglycine](/img/structure/B1219284.png)

![N-[2-(1-cyclohexenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B1219289.png)

![2-[[4-(3-Methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1219290.png)

![1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol](/img/structure/B1219291.png)

![4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol](/img/structure/B1219297.png)